Precision Metabolite Profiling: Identification of Amlodipine Metabolites Using Deuterated Standards
Precision Metabolite Profiling: Identification of Amlodipine Metabolites Using Deuterated Standards
Executive Summary
The metabolic profiling of Amlodipine, a third-generation dihydropyridine calcium channel blocker, presents unique analytical challenges due to its extensive hepatic metabolism via CYP3A4. While Amlodipine is well-characterized, identifying low-abundance metabolites in complex biological matrices requires high-confidence structural elucidation.[1]
This guide details a precision workflow using Amlodipine-d4 (labeled on the 2-aminoethoxy side chain) as a structural tracer.[1] By leveraging the specific mass shift (
Chemical Basis & Tracer Logic[1]
The Parent Molecule & Labeling Strategy
Amlodipine contains a dihydropyridine ring and a characteristic 2-chlorophenyl group.[1][2][3] The commercially available deuterated standard, Amlodipine-d4 , typically carries the label on the 2-aminoethoxy side chain .[1][2]
The Diagnostic Utility of Side-Chain Labeling
Using a side-chain labeled standard provides a binary diagnostic tool for structural elucidation:
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Retention of Label (+4 Da shift): Indicates the metabolic modification occurred on the dihydropyridine core or the ester groups, leaving the aminoethoxy side chain intact.
-
Loss of Label (No shift): Indicates the metabolic cleavage occurred at the ether linkage (O-dealkylation), removing the side chain.
This distinction is critical for differentiating between oxidative dehydrogenation (M9 metabolite) and side-chain hydrolysis events.[1]
Experimental Protocol
Sample Preparation (Self-Validating Extraction)
To ensure recovery of both polar metabolites and the lipophilic parent, a Solid Phase Extraction (SPE) protocol is superior to simple protein precipitation.[1]
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Internal Standard Spiking: Spike biological matrix (plasma/urine) with Amlodipine-d4 at a concentration of 10–50 ng/mL before extraction.[1] This normalizes extraction efficiency and matrix effects.[4]
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SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) sorbent (e.g., Oasis HLB or Strata-X).[1]
-
Elution: 100% Methanol (ensures elution of the pyridine metabolite M9, which is less polar than often assumed).
LC-HRMS Conditions
Chromatography:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 12 minutes.
Mass Spectrometry (Q-TOF or Orbitrap):
-
Ionization: ESI Positive Mode.
-
Resolution: >30,000 FWHM (essential to resolve the
isotope from background).[1] -
Scan Mode: Full Scan MS (
100–1000) followed by data-dependent MS/MS (ddMS2) on the top 5 most intense ions.
Workflow Visualization
Figure 1: Analytical workflow for metabolite identification using deuterated internal standards.
Data Analysis & Structural Elucidation
Mass Defect Filtering (MDF)
Amlodipine metabolites retain the core structure's mass defect.
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Parent Mass Defect: ~0.14 Da (from 408.14).[1]
-
Filter Window: Set MDF to Parent Mass Defect ± 50 mDa over the mass range of 200–600 Da. This removes >90% of matrix ions (lipids/peptides) that do not share the drug's structural core.
The "Twin Peak" Strategy
In the extracted ion chromatogram (EIC), look for co-eluting peaks (or peaks with slight retention time shifts due to the deuterium isotope effect) separated by exactly 4.025 Da .
Metabolic Pathway Mapping
The table below summarizes the expected mass shifts for key metabolites relative to the d0-Parent and d4-Standard.
| Metabolite ID | Transformation | Structural Change | d0 m/z (approx) | d4 Signal Present? | Diagnostic Logic |
| Parent | None | Intact | 409.15 | Yes (+4 Da) | Retention of side chain.[1] |
| M9 | Dehydrogenation | Pyridine formation (-2H) | 407.13 | Yes (+4 Da) | Oxidation of DHP ring; side chain intact.[1] |
| M1 | O-demethylation | Loss of -CH3 | 395.13 | Yes (+4 Da) | Ester cleavage; side chain intact.[1] |
| M-Cleaved | O-dealkylation | Loss of aminoethoxy chain | ~338.10 | No (Loss of Label) | Critical: Signal appears only in d0 channel.[1] |
Pathway Visualization
Figure 2: Metabolic tree showing the retention (Green) or loss (Red) of the deuterated tag.[1]
Scientific Validation (E-E-A-T)
The Chlorine Check
Amlodipine contains a chlorine atom. In MS spectra, this creates a distinct isotope pattern where the M+2 peak is approximately 32% the intensity of the M peak (
-
Validation Step: Any putative metabolite identified by the d4-shift must also display this 3:1 chlorine isotope ratio.[1] If a peak has the +4 Da shift but lacks the chlorine pattern, it is likely a matrix artifact or a co-eluting isobar.
Kinetic Isotope Effect (KIE)
Be aware that deuterium substitution can slightly alter reaction rates (KIE).[1] While primarily used for mechanistic studies, this may result in the d4-metabolite having a slightly different abundance ratio compared to the d0-metabolite than the parent d4/d0 ratio. However, for qualitative ID, this effect is negligible.
References
-
Beresford, A. P., et al. (1988). Metabolism of amlodipine in the rat and the dog: a species comparison. Xenobiotica.
-
Zhu, Y., et al. (2008). Characterization of the in vitro metabolic profile of amlodipine in rat using liquid chromatography–mass spectrometry.[5] European Journal of Pharmaceutical Sciences.
-
Stopher, D. A., et al. (1988). The metabolism and pharmacokinetics of amlodipine in humans and animals. Journal of Cardiovascular Pharmacology.
-
Ma, B., et al. (2006). Mass defect filtering for rapid and reliable metabolite identification.[1] Rapid Communications in Mass Spectrometry.
Sources
- 1. (R)-Amlodipine-d4 | C20H25ClN2O5 | CID 71313377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Biotransformation of amlodipine. Identification and synthesis of metabolites found in rat, dog and human urine/confirmation of structures by gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the in vitro metabolic profile of amlodipine in rat using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
